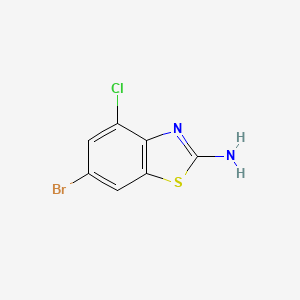

6-Bromo-4-chloro-1,3-benzothiazol-2-amine

Description

Overview of Benzothiazole (B30560) Chemistry and its Research Context

Benzothiazole is a bicyclic heterocyclic compound resulting from the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring. This aromatic structure is not merely a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov The unique arrangement of its nitrogen and sulfur heteroatoms allows for a variety of chemical interactions, making it a versatile building block for the synthesis of new therapeutic agents.

Derivatives of benzothiazole have been extensively studied and have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. The 2-aminobenzothiazole (B30445) moiety, in particular, is a common starting point for the synthesis of more complex molecules due to the reactivity of the amine group. rdd.edu.iq

Importance of Halogenated Benzothiazole Scaffolds in Modern Chemical Science

The introduction of halogen atoms—such as bromine and chlorine—onto the benzothiazole core is a common and effective strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. Halogenation can influence a compound's lipophilicity (its ability to dissolve in fats and cross cell membranes), metabolic stability, and binding affinity to biological targets.

Specifically, the presence of electron-withdrawing groups like chlorine and bromine can alter the electron distribution within the aromatic system, potentially enhancing the compound's interaction with enzymes or receptors. mdpi.com Research has shown that chloro- and bromo-substituted benzothiazoles are often investigated for their potent antimicrobial and anticancer activities.

Specific Focus on 6-Bromo-4-chloro-1,3-benzothiazol-2-amine within Contemporary Academic Research

This compound (CAS Number: 81822-77-7) is a dihalogenated derivative of 2-aminobenzothiazole. Its structure is characterized by a bromine atom at the 6-position and a chlorine atom at the 4-position of the benzene ring. This specific substitution pattern makes it a valuable intermediate and a target molecule for research into new bioactive agents.

While extensive published research specifically detailing the biological activities of this compound is not abundant in publicly accessible literature, its chemical properties and the known activities of its close analogues suggest its significance as a research compound. The synthesis of such polysubstituted benzothiazoles is a topic of interest, often achieved through the cyclization of appropriately substituted anilines. nih.gov The general synthetic route to 2-aminobenzothiazoles often involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of a halogen, such as bromine. mdpi.com

The table below summarizes the key identification and chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 81822-77-7 |

| Molecular Formula | C₇H₄BrClN₂S |

| Molecular Weight | 263.54 g/mol |

| Canonical SMILES | C1=C(C=C2C(=C1Cl)N=C(S2)N)Br |

Data sourced from chemical supplier databases.

Given the established importance of the 2-aminobenzothiazole scaffold and the strategic placement of two different halogen atoms, this compound represents a key target for synthetic chemists and pharmacologists. Further research into this specific compound could unveil novel biological activities, leveraging the unique electronic and steric properties conferred by its distinct halogenation pattern. The exploration of such molecules is crucial for the development of new therapeutic agents to address unmet medical needs.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCPJYFTOWXQOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 4 Chloro 1,3 Benzothiazol 2 Amine and Advanced Derivatization

Core Synthetic Pathways and Precursor Chemistry

The synthesis of 6-Bromo-4-chloro-1,3-benzothiazol-2-amine is fundamentally reliant on the construction of the 1,3-benzothiazole heterocyclic system from appropriately substituted aromatic precursors. The most direct and widely utilized precursor for this target molecule is 3-bromo-5-chloroaniline (B31250). The substitution pattern of this aniline (B41778) is critical, as its cyclization dictates the final positions of the halogen atoms on the resulting benzothiazole (B30560) ring.

Cyclization Approaches for the 1,3-Benzothiazole Ring System

The formation of the 2-aminobenzothiazole (B30445) core from a substituted aniline is typically achieved through a thiocyanation reaction followed by intramolecular cyclization. A classical and robust method involves the direct reaction of the aniline precursor with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of an oxidizing agent.

In the case of this compound, the process begins with 3-bromo-5-chloroaniline. The reaction proceeds in an acidic medium, typically glacial acetic acid, where bromine is introduced to facilitate the oxidative cyclization. The likely mechanism involves the in-situ formation of thiocyanogen (B1223195) ((SCN)₂), a transient but highly electrophilic species. This electrophile attacks the aniline ring, preferentially at the position para to the amino group, leading to the formation of a thiocyanate intermediate. Subsequent intramolecular nucleophilic attack by the sulfur atom onto the carbon bearing the amino group, followed by tautomerization, yields the stable 2-aminobenzothiazole ring system. The regiochemistry of the starting 3-bromo-5-chloroaniline directly translates to the 6-bromo-4-chloro substitution pattern on the final product.

Halogenation and Amination Strategies for Positional Selectivity

Achieving the specific 6-bromo-4-chloro substitution pattern is primarily a function of precursor selection rather than sequential halogenation of a pre-formed benzothiazole ring. Synthesizing the target compound from 3-bromo-5-chloroaniline ensures the halogens are correctly positioned from the outset. This precursor-based strategy circumvents the challenges of regioselectivity that would arise from attempting to halogenate a simpler benzothiazole, which often leads to mixtures of isomers. nih.gov

The amination at the 2-position is an intrinsic outcome of the cyclization chemistry involving a thiocyanate salt. This method is exceptionally reliable for installing the 2-amino group and is the cornerstone of synthesis for this class of compounds. rjpbcs.com

Oxidative Cyclization Protocols for Arylthiourea Intermediates

An alternative and highly effective pathway involves a two-step process starting with the synthesis of an arylthiourea intermediate. This approach, often referred to as the Hugerschoff reaction, provides a more controlled route to the final product. rjpbcs.comresearchgate.net

Thiourea (B124793) Formation : 3-bromo-5-chloroaniline is first converted to its corresponding arylthiourea, N-(3-bromo-5-chlorophenyl)thiourea. This is typically achieved by reacting the aniline with an isothiocyanate or by acidic treatment of the aniline with a thiocyanate salt.

Oxidative Cyclization : The isolated N-(3-bromo-5-chlorophenyl)thiourea is then subjected to oxidative cyclization. Liquid bromine in an inert solvent like chloroform (B151607) or acetic acid is the classic reagent for this transformation. researchgate.net The bromine facilitates the electrophilic cyclization of the thiourea, where the sulfur atom attacks the ortho-position of the benzene (B151609) ring, leading to the formation of the thiazole (B1198619) ring and yielding this compound.

Other oxidizing agents can also be employed, such as benzyltrimethylammonium (B79724) tribromide, which is a safer and more manageable source of electrophilic bromine and can minimize the formation of brominated side products. researchgate.net

| Pathway | Key Reagents | Typical Solvent | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Direct Cyclization | 3-bromo-5-chloroaniline, KSCN, Br₂ | Glacial Acetic Acid | One-pot reaction, procedural simplicity. | Handling of liquid bromine, potential for side reactions. |

| Arylthiourea Cyclization | N-(3-bromo-5-chlorophenyl)thiourea, Br₂ or other oxidant | Chloroform, Acetic Acid | Stepwise control, potentially higher purity of intermediate. | Requires isolation of the thiourea intermediate. |

Reaction Condition Optimization and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on improving reaction efficiency, reducing waste, and employing more environmentally benign methodologies. The synthesis of this compound can be significantly optimized by incorporating green chemistry principles and advanced reaction technologies.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Yields

Microwave irradiation has emerged as a powerful tool in organic synthesis for dramatically accelerating reaction rates. scielo.br For the synthesis of 2-aminobenzothiazoles, microwave-assisted protocols can reduce reaction times from hours to mere minutes. researchgate.netijpbs.comasianpubs.org This rapid heating leads to higher throughput and often results in improved yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts. Both the direct cyclization of the aniline and the oxidative cyclization of the arylthiourea intermediate are amenable to microwave heating, making it a highly attractive method for process optimization. researchgate.netresearchgate.net

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | 5-30 minutes |

| Yield | Moderate to Good | Often higher than conventional methods |

| Energy Consumption | High | Low |

| Side Products | Possible | Often reduced |

Catalyst Systems and Solvent Selection for Sustainable Synthesis

The principles of green chemistry encourage the replacement of hazardous reagents and solvents with safer, more sustainable alternatives.

Catalyst Systems : While the classic oxidative cyclization uses stoichiometric bromine, research into catalytic systems is ongoing. Transition-metal catalysts, particularly those based on copper and iron, have been developed for C-S bond formation in benzothiazole synthesis. researchgate.netrsc.org For instance, FeCl₃ has been used to catalyze the synthesis of 2-aminobenzothiazoles in water, offering an environmentally benign and practical route. rsc.org These catalysts can offer milder reaction conditions and reduce the reliance on hazardous oxidizing agents.

Solvent Selection : Traditional solvents like chloroform and glacial acetic acid pose environmental and safety concerns. Green chemistry promotes the use of alternative solvents such as water, ethanol, or glycerol. scielo.br Water is particularly advantageous due to its non-toxic, non-flammable, and inexpensive nature. The use of phase-transfer catalysts can be employed to facilitate reactions with organic substrates in aqueous media. rsc.org Solvent-free, or neat, reaction conditions, often coupled with microwave irradiation, represent another highly sustainable approach that eliminates solvent waste entirely. uokerbala.edu.iq

By integrating these green chemistry considerations, the synthesis of this compound can be transformed into a more efficient, economical, and environmentally responsible process.

Chemical Reactivity and Functionalization of this compound

The reactivity of this compound is primarily centered around two key areas: the nucleophilic character of the exocyclic amino group at the 2-position and the potential for substitution on the benzene ring of the benzothiazole core. The presence of both bromine and chlorine atoms on the aromatic ring also influences the electronic properties of the molecule, affecting its reactivity in various transformations.

Nucleophilic Substitution Reactions at the Amino Group

The primary amino group at the C-2 position of the benzothiazole ring is a key site for nucleophilic reactions, allowing for the straightforward introduction of a wide range of functional groups. This functionalization is a common strategy for building molecular complexity and synthesizing derivatives with diverse properties. Acylation and alkylation are among the most well-documented transformations for this class of compounds.

A prevalent method for derivatization involves acylation with chloroacetyl chloride. This reaction typically proceeds by treating the parent 2-aminobenzothiazole with chloroacetyl chloride, often in the presence of a base such as triethylamine (B128534) or potassium carbonate, to yield the corresponding N-(benzothiazol-2-yl)-2-chloroacetamide derivative. sphinxsai.comnih.govekb.eg This chloroacetamide intermediate is a valuable synthon itself, as the reactive C-Cl bond allows for further substitution to introduce a variety of heterocyclic and other functional moieties. nih.gov

Another significant class of reactions at the amino group involves the formation of urea (B33335) and thiourea derivatives. For instance, treatment of substituted 2-aminobenzothiazoles with isothiocyanates leads to the formation of N-substituted-N'-(benzothiazol-2-yl)thioureas. These thiourea derivatives can be further cyclized or modified. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions on the 2-Amino Group of Benzothiazole Scaffolds

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Chloroacetyl chloride | N-(Benzothiazol-2-yl)-2-chloroacetamide | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Chloroform, THF), Reflux |

| Thiourea Formation | Substituted Isothiocyanate | N-Aryl/alkyl-N'-(benzothiazol-2-yl)thiourea | Solvent (e.g., Acetic Acid) |

Electrophilic Aromatic Substitution on the Benzothiazole Core

Electrophilic aromatic substitution (EAS) provides a direct method for functionalizing the benzene portion of the benzothiazole core. However, the benzothiazole system, especially when substituted with two deactivating halogen atoms like in this compound, is electron-deficient. This inherent electronic nature makes the aromatic ring less susceptible to attack by electrophiles compared to simple benzene derivatives.

The directing effects of the existing substituents play a crucial role in determining the position of any potential substitution. Both the chloro group at C-4 and the bromo group at C-6 are ortho-, para-directing but deactivating. The heterocyclic thiazole ring also exerts a deactivating effect on the fused benzene ring. Consequently, any electrophilic attack would be expected to occur at the C-5 or C-7 positions, which are ortho or para to the existing halogens. Despite these theoretical considerations, specific examples of electrophilic aromatic substitution reactions such as nitration, further halogenation, or sulfonation on the this compound substrate are not extensively documented in scientific literature, likely due to the highly deactivated nature of the ring system.

Formation of Polycyclic and Fused Heterocyclic Systems from the Compound

The 2-aminobenzothiazole moiety is an excellent precursor for the synthesis of fused heterocyclic systems, where a new ring is constructed using the N-1 and the C-2 amino group of the parent structure. A prominent example is the synthesis of the tricyclic imidazo[2,1-b]benzothiazole (B1198073) system. nih.govnih.gov

This transformation is commonly achieved via the Hantzsch reaction, which involves the condensation of a 2-aminobenzothiazole with an α-halocarbonyl compound, such as a phenacyl bromide. The reaction proceeds in two steps: an initial S-alkylation of the amino group to form an intermediate, followed by an intramolecular cyclization via nucleophilic attack of the endocyclic nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the aromatic fused system. nih.gov This methodology is robust and tolerates a wide variety of substituents on both the benzothiazole and the α-halocarbonyl reactant.

Another important synthetic route involves the initial acylation of the 2-amino group with reagents like chloroacetyl chloride or ethyl chloroacetate. nih.govnih.gov The resulting intermediate can then be cyclized with various reagents to form new fused rings. For example, reaction with thiourea can lead to the formation of a fused aminothiazole ring. nih.gov Similarly, intramolecular cyclization of N-(benzothiazol-2-yl)-2-chloroacetamide derivatives can be used to construct fused systems like pyrimido[2,1-b]benzothiazoles. Furthermore, these intermediates can be used to build four-membered β-lactam (azetidinone) rings, creating complex polycyclic structures. nih.gov

Table 2: Synthesis of Fused Heterocyclic Systems from 2-Aminobenzothiazole Derivatives

| Reagent(s) | Fused System Formed | General Reaction |

|---|---|---|

| α-Haloketone (e.g., Phenacyl bromide) | Imidazo[2,1-b]benzothiazole | Condensation/Cyclization |

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 6 Bromo 4 Chloro 1,3 Benzothiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 6-Bromo-4-chloro-1,3-benzothiazol-2-amine is expected to exhibit distinct signals corresponding to the aromatic protons and the amine group protons. The benzothiazole (B30560) ring system contains two aromatic protons. Due to the substitution pattern, these protons would appear as distinct signals, likely singlets or narrowly coupled doublets, depending on the magnitude of long-range coupling.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine and chlorine substituents. Both are electron-withdrawing groups, which would deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values). The proton at the 7-position is anticipated to be the most downfield-shifted due to the anisotropic effect of the adjacent thiazole (B1198619) ring and the influence of the para-bromo substituent. The proton at the 5-position would also be shifted downfield. The amine protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 7.20 - 7.50 | s or d |

| H-7 | 7.60 - 7.90 | s or d |

| -NH₂ | 5.00 - 7.50 | br s |

Note: Predicted values are based on the analysis of substituted 2-aminobenzothiazoles. The exact values may vary based on the solvent and experimental conditions.

The carbon atom C-2, bonded to two nitrogen atoms and a sulfur atom, is expected to resonate at the lowest field (highest ppm value), typically in the range of 165-175 ppm. The carbons bearing the bromine (C-6) and chlorine (C-4) atoms will also have their chemical shifts significantly influenced. The remaining aromatic carbons can be assigned based on substituent effect calculations and comparison with related structures. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in definitively assigning each proton and carbon signal.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 165.0 - 175.0 |

| C-3a | 145.0 - 155.0 |

| C-4 | 120.0 - 130.0 |

| C-5 | 120.0 - 125.0 |

| C-6 | 110.0 - 120.0 |

| C-7 | 125.0 - 135.0 |

| C-7a | 130.0 - 140.0 |

Note: Predicted values are based on the analysis of substituted 2-aminobenzothiazoles.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of this compound. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns, will result in a distinctive molecular ion cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, with an approximate ratio of 3:1. This will lead to a complex isotopic pattern for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, which can be precisely calculated and compared with the experimental data to confirm the presence and number of bromine and chlorine atoms.

Table 3: Predicted HRMS Data for this compound (C₇H₄BrClN₂S)

| Ion Formula | Calculated Exact Mass |

| [C₇H₄⁷⁹Br³⁵ClN₂S]⁺ | 261.9072 |

| [C₇H₄⁸¹Br³⁵ClN₂S]⁺ / [C₇H₄⁷⁹Br³⁷ClN₂S]⁺ | 263.9052 / 263.9043 |

| [C₇H₄⁸¹Br³⁷ClN₂S]⁺ | 265.9022 |

Note: The relative intensities of the isotopic peaks would provide definitive confirmation of the elemental composition.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C=C, and C-halogen bonds.

The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the thiazole ring is expected to be observed around 1630-1650 cm⁻¹. Aromatic C=C stretching vibrations will likely appear in the 1450-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations typically occur in the fingerprint region, below 800 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=N Stretch (thiazole) | 1630 - 1650 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The benzothiazole ring system is a conjugated aromatic system, and its UV-Vis spectrum is expected to show characteristic absorption bands.

Typically, 2-aminobenzothiazole (B30445) derivatives exhibit two or three main absorption bands in the UV region, corresponding to π → π* transitions. The presence of the bromo and chloro substituents, being auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-aminobenzothiazole.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

| π → π | 220 - 250 |

| π → π | 280 - 320 |

Note: The exact absorption maxima and molar absorptivity values are dependent on the solvent used for the analysis.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture3.5.1. Single-Crystal X-ray Diffraction for Precise Atomic Coordinates and Bond Parameters3.5.2. Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Networks

To fulfill the request would necessitate speculating or using data from related but structurally different compounds, which would be scientifically inaccurate and violate the core instructions of the prompt.

Computational and Theoretical Investigations of 6 Bromo 4 Chloro 1,3 Benzothiazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods offer insights into molecular stability, reactivity, and spectroscopic properties.

While specific DFT studies for 6-Bromo-4-chloro-1,3-benzothiazol-2-amine are not extensively detailed in the available literature, the principles can be understood from studies on related benzothiazole (B30560) derivatives. scirp.orgmdpi.comnbu.edu.saproteobiojournal.com DFT calculations, often using methods like B3LYP, are employed to optimize the molecular geometry and analyze frontier molecular orbitals (FMOs). scirp.orgproteobiojournal.comscirp.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. sciencepub.net The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For substituted benzothiazoles, the nature and position of substituents significantly influence the HOMO-LUMO energies and, consequently, the reactivity of the compound. mdpi.comnih.gov The presence of electron-withdrawing groups like bromine and chlorine on the benzothiazole ring is expected to modulate these energy levels.

Table 1: Key Concepts in DFT Analysis of Benzothiazole Derivatives

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; higher energy often correlates with better electron-donating capacity. sciencepub.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; lower energy suggests a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com |

| Optimized Geometry | The most stable 3D arrangement of atoms | Provides insights into bond lengths, bond angles, and overall molecular shape. proteobiojournal.com |

This table is generated based on general principles of DFT applied to benzothiazole derivatives.

An Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. scirp.orgscirp.org This analysis helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

In an EPS map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red. researchgate.net These regions are often found around electronegative atoms like nitrogen and the amino group. Electron-poor areas, prone to nucleophilic attack, are colored blue and are generally located around hydrogen atoms or electropositive sites. researchgate.net For this compound, the nitrogen atoms of the thiazole (B1198619) ring and the exocyclic amino group would be expected to be electron-rich sites, while the hydrogen atoms of the amino group and the aromatic ring would be relatively electron-poor. researchgate.net This charge distribution is critical for understanding how the molecule interacts with other molecules, including biological receptors. scirp.org

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques extend beyond static electronic structures to explore the dynamic behavior and conformational possibilities of a molecule.

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. The benzothiazole ring system itself is largely planar. thieme-connect.de X-ray crystallography studies of the closely related compound 6-Bromo-1,3-benzothiazol-2-amine confirm the planarity of the fused ring system, with a root-mean-square deviation for non-hydrogen atoms of just 0.011 Å. nih.govresearchgate.net This planarity is a key structural feature.

For this compound, the primary conformational flexibility would involve the rotation of the exocyclic amino group. Computational scans of the relevant dihedral angles can map the energy landscape, identifying the lowest energy (most stable) conformation and the energy barriers to rotation. mdpi.comrsc.org The planar structure is generally preferred for benzothiazoles, especially when hydrogen bonds can be formed in that conformation. thieme-connect.de

Table 2: Crystallographic Data for the Related Compound 6-Bromo-1,3-benzothiazol-2-amine

| Parameter | Value |

| Molecular Formula | C₇H₅BrN₂S |

| Crystal System | Orthorhombic |

| a (Å) | 8.6268 (7) |

| b (Å) | 22.487 (2) |

| c (Å) | 4.0585 (3) |

| V (ų) | 787.30 (11) |

| R.M.S. Deviation from Mean Plane (Å) | 0.011 |

Data sourced from crystallographic studies on 6-Bromo-1,3-benzothiazol-2-amine, a structurally similar molecule. nih.govresearchgate.net

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a receptor, typically a protein. allsubjectjournal.combiointerfaceresearch.com This method is crucial for predicting the potential biological activity of a compound. While specific docking studies for this compound are not detailed in the provided search results, studies on other benzothiazole derivatives have successfully used this approach to understand binding modes. allsubjectjournal.combiointerfaceresearch.comresearchgate.netnih.goveurekaselect.com

The unique structural features of this compound, such as the hydrogen-bond-donating amino group and the halogen atoms, are critical for molecular recognition. The amino group can form hydrogen bonds with amino acid residues in a protein's active site, while the aromatic ring system can engage in hydrophobic and π–π stacking interactions. nih.govresearchgate.net Docking simulations can calculate a binding score, which estimates the binding affinity, helping to rank potential drug candidates. nih.gov

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. allsubjectjournal.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features required for activity. benthamdirect.comresearchgate.net

For benzothiazole derivatives, QSAR studies have shown that various molecular descriptors are important for their biological activity. These can include electronic properties (like partial charges), steric properties (like molecular volume), and hydrophobic properties. benthamdirect.com

A preliminary SAR analysis of benzothiazole-hydrazones indicated that the type of substituent on the phenyl ring significantly influences antimicrobial activity. nih.gov Specifically, it was found that electron-withdrawing groups (like Cl, Br, F, NO₂) tend to increase antifungal activity, while electron-donating groups enhance antibacterial activity. nih.gov This suggests that the specific arrangement of a chloro group at position 4 and a bromo group at position 6 in this compound would distinctly define its activity profile. Computational QSAR models for substituted benzazoles have demonstrated that topological and spatial distributions of atomic mass and polarizability are key factors influencing their antiproliferative activity. nih.gov

Table 3: Summary of Structure-Activity Relationship Insights for Halogenated Benzothiazoles

| Structural Feature | Potential Impact on Activity | Reference |

| Halogen Substituents (Cl, Br) | Modulate electronic properties and lipophilicity, potentially increasing antifungal activity. | nih.gov |

| Position of Halogens (C4, C6) | Specific placement influences the molecule's electrostatic potential and steric interactions with target sites. | nih.gov |

| 2-Amino Group | Acts as a crucial hydrogen bond donor, facilitating binding to biological targets. | |

| Planar Benzothiazole Core | Provides a rigid scaffold for hydrophobic and π-stacking interactions. | thieme-connect.de |

This table synthesizes general SAR findings for the benzothiazole class of compounds.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

For a QSAR study to be conducted, a dataset of structurally related compounds with their corresponding measured biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity.

A hypothetical QSAR study involving this compound would require a series of analogous compounds where the bromo and chloro substituents at positions 6 and 4, as well as the amine group at position 2, are systematically varied. The biological activity of each of these compounds against a specific target (e.g., an enzyme or a receptor) would need to be experimentally determined.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogs

| Compound ID | R1 | R2 | Biological Activity (IC50, µM) | LogP | Molecular Weight |

| 1 | Br | Cl | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| 2 | H | Cl | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| 3 | Br | H | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| 4 | I | Cl | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| 5 | Br | F | [Experimental Value] | [Calculated Value] | [Calculated Value] |

This table is illustrative and does not represent actual experimental data, as such a study for this compound has not been found in the reviewed literature.

Once such a dataset is compiled, a QSAR model could be developed to understand the influence of the halogen substituents and their positions on the observed biological activity. However, at present, no such specific QSAR models for this compound are available in the scientific literature.

Pharmacophore Modeling for Ligand-Target Complementarity

Pharmacophore modeling is another crucial computational tool in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

The development of a pharmacophore model for this compound would necessitate knowledge of its biological target and its binding mode. If the three-dimensional structure of the target protein in complex with this ligand were available, a structure-based pharmacophore model could be derived. This model would highlight the key interaction points between the ligand and the protein's active site.

Alternatively, if a series of active compounds including this compound are known to bind to the same target, a ligand-based pharmacophore model could be generated by aligning these molecules and identifying the common chemical features that are essential for their activity.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Potential Location on the Molecule |

| Hydrogen Bond Donor | Amino group at position 2 |

| Hydrogen Bond Acceptor | Nitrogen atom in the thiazole ring |

| Aromatic/Hydrophobic Region | Benzene (B151609) ring |

| Halogen Bond Donor | Bromine atom at position 6, Chlorine atom at position 4 |

This table outlines the potential features based on the chemical structure of the compound. A validated pharmacophore model would require experimental data.

Such a model would be instrumental in virtual screening campaigns to identify new compounds with the potential to bind to the same target, as well as in guiding the design of new analogs with improved affinity and selectivity. As with QSAR studies, there is currently a lack of published research detailing specific pharmacophore models developed for or based on the interactions of this compound.

Role in Advanced Organic Synthesis and Applications in Functional Materials Research

Utilization as a Key Synthetic Intermediate for Diversified Chemical Libraries

The compound 6-Bromo-4-chloro-1,3-benzothiazol-2-amine serves as a highly valuable scaffold in synthetic organic chemistry for the generation of diversified chemical libraries. The 2-aminobenzothiazole (B30445) core is recognized as a "privileged" structure in medicinal chemistry, and its derivatives are actively explored for various pharmacological applications. nih.govrsc.org The strategic placement of bromo and chloro substituents on the benzene (B151609) ring, along with the reactive 2-amino group, provides multiple points for chemical modification, making it an ideal starting material for combinatorial synthesis. nih.gov

The development of robust synthetic methodologies, including solid-phase synthesis, has enabled the rapid construction of libraries based on the 2-aminobenzothiazole framework. nih.gov This approach allows for the systematic modification of the core structure to explore the chemical space and identify compounds with desired biological activities. The reactivity of the 2-amino group and the potential for cross-coupling reactions at the halogenated positions are key to its utility.

Key functionalization strategies for building chemical libraries from this intermediate include:

N-Acylation/Alkylation: The 2-amino group can be readily acylated or alkylated to introduce a wide variety of substituents.

Cross-Coupling Reactions: The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Modification of the Amino Group: The amino group can be converted to other functional groups, further expanding the diversity of the resulting library.

The table below summarizes potential diversification reactions that can be applied to the this compound scaffold.

Table 1: Potential Reactions for Library Diversification

| Reaction Type | Reagents/Catalysts | Potential Modification |

|---|---|---|

| Acylation | Acyl chlorides, Carboxylic acids | Introduction of amide functionalities |

| Sulfonylation | Sulfonyl chlorides | Formation of sulfonamides |

| Suzuki Coupling | Boronic acids, Pd catalyst, Base | Arylation or heteroarylation at the 6-position (Br) |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand, Base | Introduction of substituted amino groups at the 6-position (Br) |

Design and Synthesis of Novel Heterocyclic Architectures

The unique arrangement of reactive sites in this compound makes it a powerful building block for the synthesis of complex, fused heterocyclic systems. The endocyclic nitrogen and the exocyclic 2-amino group are well-positioned to react with bifunctional electrophiles, leading to the formation of novel polycyclic architectures. rsc.orgnih.gov These reactions are crucial for creating structurally complex molecules that are often inaccessible through other synthetic routes.

One common strategy involves the intermolecular cyclization of 2-aminobenzothiazoles with various reagents to construct fused ring systems. For example, reactions with β-ketoesters can lead to the formation of benzo[d]imidazo[2,1-b]thiazoles or benzo organic-chemistry.orgindexcopernicus.comthiazolo[3,2-a]pyrimidin-4-ones, depending on the choice of catalyst and reaction conditions. beilstein-journals.org The presence of halogen substituents on the benzothiazole (B30560) ring, as in this compound, is generally well-tolerated in these cyclization reactions. beilstein-journals.org

Furthermore, 2-aminobenzothiazoles serve as precursors for a wide array of other fused heterocycles, including:

Thiazolidinones uokerbala.edu.iq

Quinazolinones uokerbala.edu.iq

Imidazo2,1-bbenzothiazolones nih.gov

1,2,3-Triazoles nih.gov

The synthesis of these novel heterocyclic architectures is of significant interest as they often exhibit unique biological and material properties. The ability to start from a readily available, yet highly functionalized, precursor like this compound is a key advantage in the exploration of new chemical entities.

Table 2: Examples of Fused Heterocyclic Systems from 2-Aminobenzothiazoles

| Reagent Class | Resulting Heterocycle | Significance |

|---|---|---|

| β-Ketoesters/Amides | Benzo[d]imidazo[2,1-b]thiazoles | Bioactive molecules, pharmaceutical compounds beilstein-journals.org |

| β-Ketoesters | Benzo organic-chemistry.orgindexcopernicus.comthiazolo[3,2-a]pyrimidin-4-ones | Novel heterocyclic scaffolds beilstein-journals.org |

| Chloroacetyl chloride & N-heterocycles | Benzothiazole-piperazine series | Potential antidepressant activity nih.gov |

Applications in Polymer Chemistry as a Building Block for Functional Materials

Benzothiazole derivatives have garnered significant interest in the field of polymer chemistry due to their rigid structure, thermal stability, and unique electronic properties. pcbiochemres.comnih.gov These characteristics make them attractive candidates for incorporation into polymer backbones or as pendant groups to create functional materials with tailored properties. While specific research on the use of this compound in polymer synthesis is not extensively documented, its structural features suggest its potential as a valuable monomer or building block.

The benzothiazole moiety can be incorporated into polymers to enhance properties such as:

Mechanical Strength: Incorporation of such rigid units can improve the modulus and tensile strength of polymeric materials.

Optical and Electronic Properties: The conjugated π-system of the benzothiazole core can impart useful optical and electronic properties, making the resulting polymers suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. nih.gov

The reactive sites on this compound, namely the amino group and the halogen atoms, provide handles for polymerization. For instance, the amino group could be used in condensation polymerizations to form polyamides or polyimides. rdd.edu.iq Additionally, the bromo- and chloro-substituents could potentially be used in metal-catalyzed cross-coupling polymerization reactions. Recently, a methacrylic monomer containing a redox-responsive benzothiazole-disulfide group was copolymerized, highlighting the utility of benzothiazole derivatives in creating functional polymers for applications like reversible polymeric coatings. rsc.org

Exploration in Sensor Development and Chemical Probes

The benzothiazole scaffold is a well-known fluorophore, and its derivatives are widely explored for the development of fluorescent chemosensors and chemical probes for the detection of various analytes. nih.govacs.orgresearchgate.net The fluorescence properties of benzothiazole-based compounds, such as their emission wavelength and quantum yield, can be finely tuned by introducing different substituents onto the heterocyclic core. nih.gov

The compound this compound serves as an excellent platform for designing new chemical probes. The core structure itself possesses inherent photophysical properties that can be modulated upon interaction with a target analyte. The synthetic handles available on the molecule allow for the covalent attachment of specific recognition units (receptors) that can selectively bind to ions or molecules of interest.

Key aspects of using benzothiazole derivatives as sensors include:

High Sensitivity and Selectivity: By modifying the structure, sensors with high selectivity and low detection limits for specific analytes like metal ions (e.g., Zn²⁺, Fe³⁺) and anions (e.g., CN⁻) can be developed. nih.govresearchgate.netacs.org

"Turn-on" or "Turn-off" Response: The binding of an analyte can either enhance ("turn-on") or quench ("turn-off") the fluorescence of the probe, providing a clear signal for detection. acs.orgnih.gov

Ratiometric Sensing: In some cases, analyte binding can cause a shift in the emission wavelength, allowing for ratiometric detection which is more robust as it is independent of probe concentration. acs.org

Bioimaging Applications: Benzothiazole-based probes have been successfully used for imaging analytes within living cells, demonstrating their potential in biological research. nih.govacs.orgnih.gov

Theoretical studies have also been employed to design novel benzothiazole-based probes with enhanced properties, such as large Stokes shifts, which are desirable for practical applications. nih.gov The introduction of electron-donating or electron-withdrawing groups, such as the chloro and bromo substituents in this compound, can significantly influence the intramolecular charge transfer (ICT) characteristics, which is a common mechanism for fluorescence sensing. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzo[d]imidazo[2,1-b]thiazoles |

| Benzo organic-chemistry.orgindexcopernicus.comthiazolo[3,2-a]pyrimidin-4-ones |

| Thiazolidinones |

| Quinazolinones |

| Imidazo2,1-bbenzothiazolones |

| 1,2,3-Triazoles |

| Polyamides |

| Polyimides |

| 2-(4-bromophenyl)benzothiazole |

Mechanistic Insights into Biological Activities of 6 Bromo 4 Chloro 1,3 Benzothiazol 2 Amine and Its Analogs at the Molecular Level

Molecular Basis of Antimicrobial Action

The antimicrobial effects of 6-Bromo-4-chloro-1,3-benzothiazol-2-amine and related compounds are attributed to their ability to interfere with essential bacterial processes at a molecular level.

In Vitro Assays and Inhibition of Specific Bacterial Enzymes or Receptors

Research into benzothiazole (B30560) analogs has identified several key bacterial enzymes and regulatory systems as primary targets. These interactions disrupt vital cellular functions, leading to the inhibition of bacterial growth.

One of the critical pathways targeted is peptidoglycan biosynthesis, which is essential for the integrity of the bacterial cell wall. Benzothiazole derivatives have shown inhibitory activity against enzymes in this pathway. For instance, studies on analogs have indicated that chloro-substituents at the 4- or 6-position of the benzothiazole ring are favorable for the inhibition of MurA, an enzyme involved in the early stages of peptidoglycan synthesis. Similarly, other analogs with a chloro group on the benzothiazole ring have demonstrated inhibitory action against the MurB enzyme (uridine diphosphate-N-acetylenolpyruvylglucosamine reductase). nih.gov

Beyond cell wall synthesis, benzothiazole derivatives also interfere with bacterial DNA replication. Analogs featuring 4-chloro substitutions have been shown to inhibit DNA gyrase, an enzyme crucial for managing DNA topology during replication. nih.gov

Another sophisticated mechanism involves the disruption of bacterial communication and virulence systems. A novel benzothiazole derivative, SN12, was found to target the Gac/Rsm two-component signal transduction system in Pseudomonas aeruginosa. nih.gov This system regulates the expression of virulence factors and biofilm formation, and its inhibition represents a promising strategy to disarm pathogens rather than killing them directly. nih.gov

| Molecular Target | Bacterial Species | Observed Effect | Relevant Analog Feature |

|---|---|---|---|

| MurA Enzyme | General | Inhibition of peptidoglycan synthesis. | Chloro substituent at 4- or 6-position. |

| MurB Enzyme | E. coli, S. typhimurium, K. pneumonia | Inhibition of cell wall biosynthesis. nih.gov | Chloro group at the 5th position. nih.gov |

| DNA Gyrase | General | Inhibition of DNA replication. nih.gov | 4-chloro substitution. nih.gov |

| Gac/Rsm Two-Component System | P. aeruginosa | Inhibition of virulence and biofilm formation. nih.gov | 2-aminobenzothiazole (B30445) scaffold. nih.gov |

Mechanisms of Action Against Multidrug-Resistant Bacterial Strains

The rise of multidrug-resistant (MDR) bacteria necessitates novel therapeutic strategies. Benzothiazole derivatives have shown potential not only as standalone agents but also as synergists that can restore the efficacy of conventional antibiotics. nih.gov

A key mechanism against MDR strains is the potentiation of existing antibiotics. The benzothiazole derivative SN12, which targets the Gac/Rsm system, has been shown to significantly augment the antibacterial effects of antibiotics like tobramycin (B1681333) and ciprofloxacin (B1669076) against P. aeruginosa. nih.gov By inhibiting biofilm formation, a major contributor to antibiotic resistance, these compounds make bacteria more susceptible to treatment. nih.gov In murine skin wound infection models, SN12 enhanced the activity of tobramycin, vancomycin, and ciprofloxacin by 100-fold, 200-fold, and 1000-fold, respectively. nih.gov Furthermore, this compound was observed to slow the development of resistance to ciprofloxacin and tobramycin, highlighting its potential to prolong the lifespan of current antibiotics. nih.gov

Molecular Mechanisms in Anticancer Research

The anticancer properties of this compound and its analogs are rooted in their ability to modulate cellular pathways that control cell growth, proliferation, and death.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

A primary mechanism through which benzothiazole derivatives exert their antitumor effects is by inducing programmed cell death (apoptosis) and halting the cell division cycle in cancer cells.

Studies on 2-(4-amino-3-methylphenyl)benzothiazole analogs have demonstrated their ability to cause an accumulation of cancer cells in the sub-G1 and S-phases of the cell cycle. researchgate.net This disruption prevents the cells from progressing to mitosis and ultimately leads to cell death. The induction of apoptosis by these compounds has been confirmed through DNA fragmentation assays and the activation of key executioner enzymes like caspase-3 in breast cancer cell lines. researchgate.net Another novel benzothiazole derivative, SKLB826, was found to inhibit the growth of human hepatocellular carcinoma by inducing cell cycle arrest at the G2/M phase, followed by apoptosis. nih.gov

| Benzothiazole Analog | Cancer Cell Line | Observed Molecular Effect |

|---|---|---|

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MDA-MB-468 (Breast), T47D (Breast) | Induction of apoptosis and caspase-3 activation. researchgate.net |

| 2-(4-aminophenyl)benzothiazole derivatives | SiHa (Cervical), C33-A (Cervical) | Accumulation of cells in sub-G1 and S-phase; DNA fragmentation. researchgate.net |

| SKLB826 | Hepatocellular Carcinoma | Induction of G2/M phase arrest and apoptosis. nih.gov |

Interactions with Key Cellular Targets and Signaling Pathways

The anticancer activity of these compounds is initiated by their interaction with specific cellular receptors and subsequent modulation of critical signaling pathways. A pivotal target for antitumor benzothiazoles is the Aryl hydrocarbon receptor (AhR). researchgate.net

Many potent antitumor 2-(4-aminophenyl)benzothiazole derivatives act as AhR ligands. researchgate.net Binding to this receptor triggers a cascade of events, most notably the induction of cytochrome P450 1A1 (CYP1A1) enzyme expression. researchgate.net This enzyme then metabolically activates the benzothiazole compound, converting the pro-drug into a cytotoxic agent within the cancer cell. researchgate.net This activated metabolite can then cause downstream cellular damage, including the generation of oxidative stress, which ultimately contributes to the apoptotic death of the cancer cell. researchgate.net This mechanism of action provides a degree of selectivity, as the drug's activation occurs preferentially in cancer cells that express CYP1A1. researchgate.net

Elucidation of Anticonvulsant and Neuroprotective Mechanisms

Beyond antimicrobial and anticancer activities, certain benzothiazole analogs have been investigated for their potential in treating neurological disorders such as epilepsy.

Research on semicarbazones derived from 2-amino-6-nitrobenzothiazole (B160904) has revealed significant anticonvulsant activity in various in-vivo animal seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov In-silico modeling studies suggest that a likely mechanism for this anticonvulsant effect is the blockade of voltage-gated sodium channels, which would stabilize neuronal membranes and reduce hyperexcitability. nih.gov

Furthermore, these analogs have demonstrated neuroprotective properties. A lead compound from this series, 1-(5-Chloro-2-oxoindolin-3-ylidene)-4-(6-nitrobenzothiazol-2-yl)semicarbazide, was shown to protect neurons from excitotoxic insult in an organotypic hippocampal slice culture neuroprotection assay. nih.gov This suggests that these compounds may not only suppress seizures but also prevent the neuronal damage associated with them. nih.gov

Molecular Modulations of Neurological Pathways

Derivatives of 2-aminobenzothiazole, including halogenated structures like this compound, have been investigated for their potential to modulate neurological pathways, showing promise in areas such as pain and seizure control. The molecular mechanisms underlying these activities often involve direct interaction with specific enzymes and receptors in the central nervous system.

Research into benzothiazole-phenyl analogs has identified dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) as a key mechanism for pain alleviation. These enzymes are critical in regulating the levels of endogenous signaling lipids. By inhibiting both FAAH and sEH, these compounds can produce analgesic effects. The core structure, consisting of a benzothiazole-phenyl moiety linked to an aromatic ring via an amide-piperidine sulfonamide bond, is essential for this dual inhibition.

In the context of anticonvulsant activity, studies on 6-substituted-1,3-benzothiazol-2-yl benzamides have provided insights into their mode of action. While the precise molecular targets are still under investigation, the activity is often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which suggest effects on voltage-gated sodium channels and GABAergic systems, respectively. The substitution pattern on the benzothiazole ring, particularly at the 6-position, significantly influences this activity.

Studies on Anti-inflammatory Mechanisms via Signaling Pathway Modulation

The anti-inflammatory properties of 2-aminobenzothiazole analogs are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. researchgate.net The benzothiazole nucleus is thought to exert its effects by inhibiting cyclooxygenase-2 (COX-2) enzymes or by acting on bradykinin (B550075) B2 receptors. researchgate.net

At the molecular level, these compounds have been shown to interfere with major inflammatory cascades. Studies on related derivatives demonstrate the inhibition of critical signaling proteins such as AKT and ERK in cancer cell lines, which are also relevant in inflammatory processes. acs.org Furthermore, they can significantly decrease the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). acs.org

The mechanism often involves the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. By preventing the activation of NF-κB, these compounds can inhibit the expression of a wide range of inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2, thereby reducing the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. This modulation of fundamental inflammatory pathways underscores the therapeutic potential of this class of compounds.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-activity relationship (SAR) analysis is crucial for optimizing the therapeutic potential of 2-aminobenzothiazole derivatives. rjptonline.org Research has established that the biological activity of these compounds is highly dependent on the nature and position of substituents on the benzothiazole core and any associated moieties. rjptonline.org

For instance, in the development of dual FAAH and sEH inhibitors for pain management, SAR studies revealed that the benzothiazole-phenyl group connected via a specific linker to another aromatic ring was a critical pharmacophore. Modifications to this structure, such as the placement of various functional groups, led to significant variations in inhibitory potency.

Similarly, in the context of anticancer activity, which often shares pathways with inflammatory and neurological conditions, the 2-aminobenzothiazole scaffold is considered a privileged structure. nih.gov SAR studies have shown that introducing substituents on the phenyl ring of related compounds can enhance cytotoxic activity, while the specific position of these substituents is critical for efficacy. nih.gov The benzothiazole ring itself is often essential for activity, as replacing it with other aromatic systems can lead to a significant decrease in biological effect. nih.gov

| Compound Series | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| Benzothiazole-phenyl analogs | Analgesic (FAAH/sEH inhibition) | The benzothiazole-phenyl moiety connected with an amide-piperidine to an aromatic ring via a sulfonamide bond is essential for dual inhibition. | nih.gov |

| 6-Substituted-1,3-benzothiazol-2-yl benzamides | Anticonvulsant | Groups like F, CH3, and OCH3 at the 6-position of the benzothiazole ring showed high potency. | nih.gov |

| 2-Aminobenzothiazole-TZD hybrids | Anticancer (VEGFR-2 inhibition) | Introduction of a substituent on the associated phenyl ring significantly enhances cytotoxic activity. | nih.gov |

| 2-Aminobenzothiazole derivatives | Anti-inflammatory | Substitution at the 4 or 5 positions with electron-withdrawing groups (e.g., Cl, NO₂) increases anti-inflammatory activity. | researchgate.net |

Positional and Substituent Effects on Molecular Recognition and Efficacy

Studies on anticonvulsant benzothiazoles have demonstrated that substituents at the 6-position of the ring have a profound impact. Potent activity was observed with groups such as fluorine, methyl (CH₃), and methoxy (B1213986) (OCH₃). In contrast, replacement with a less electronegative bromine atom at the 6-position generally resulted in decreased activity. The presence of a nitro (NO₂) group at this position also yielded significant activity, highlighting the role of electronic effects.

For anti-inflammatory activity, research indicates that the position of halogen substituents is key. It has been noted that substituting the 2-aminobenzothiazole core at the 4 or 5-positions with electron-withdrawing groups, such as chloro (Cl) or nitro (NO₂), leads to an increase in anti-inflammatory effects. researchgate.net This suggests that modulating the electron density of the bicyclic ring system enhances its interaction with inflammatory targets like COX enzymes. researchgate.net

In antibacterial applications, the substitution pattern has also been explored. For a series of N, N-disubstituted 2-aminobenzothiazoles, moving a chloro group from the 6-position to the 5-position did not significantly affect activity. nih.gov However, removing the chloro substituent entirely resulted in a 2- to 3-fold loss in activity, indicating the positive contribution of the halogen to the compound's efficacy. nih.gov

| Substituent at Position 6 | Observed Anticonvulsant Activity |

|---|---|

| F (Fluoro) | Highly potent |

| CH₃ (Methyl) | Highly potent |

| OCH₃ (Methoxy) | Highly potent |

| Br (Bromo) | Decreased activity |

| NO₂ (Nitro) | Significant activity |

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify amine protons (δ 5.5–6.5 ppm) and aromatic signals (δ 7.0–8.5 ppm). Chloro and bromo substituents deshield adjacent carbons .

- IR Spectroscopy : Confirm NH₂ stretches (~3400 cm⁻¹) and C-Br/C-Cl vibrations (650–500 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (theoretical m/z: 263.9 for C₇H₄BrClN₂S).

Advanced: How can researchers resolve contradictions in reported reaction yields for halogenated benzothiazoles?

Methodological Answer :

Discrepancies often arise from:

- By-product Formation : Use LC-MS to detect intermediates (e.g., dibrominated by-products in overhalogenated systems) .

- Solvent Effects : Compare polar (DMF) vs. non-polar (toluene) solvents in cyclization steps. Polar solvents may enhance solubility but promote side reactions .

- Statistical Analysis : Apply DOE (Design of Experiments) to optimize temperature, stoichiometry, and reaction time. For example, a 2³ factorial design can isolate critical variables .

Basic: What are the stability considerations for storing this compound?

Q. Methodological Answer :

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation .

- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the amine group .

- Long-term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Advanced: How can the reactivity of the amine group be selectively modified without affecting halogen substituents?

Q. Methodological Answer :

- Protection/Deprotection : Use Boc anhydride to protect the amine (forming tert-butyl carbamate), leaving halogens intact. Deprotect with TFA .

- Selective Alkylation : Employ bulky electrophiles (e.g., trityl chloride) under mild conditions (pH 7–8, room temperature) to target the amine .

- Validation : Confirm selectivity via ¹⁹F NMR (if using fluorinated reagents) or XPS for halogen retention .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Q. Methodological Answer :

- LogP/Dissociation Constants : Use MarvinSketch or ACD/Labs for partition coefficient (LogP ~2.8) and pKa (amine: ~4.5) .

- Solubility Prediction : COSMO-RS simulations in water (≈0.1 mg/mL) and DMSO (≈50 mg/mL) .

Advanced: How can researchers design a mechanistic study to explore the compound’s role in heterogeneous catalysis?

Q. Methodological Answer :

- Surface Adsorption Analysis : Use XPS or TEM to study interactions with catalytic supports (e.g., Pd/C).

- Kinetic Profiling : Monitor hydrogenation reactions via in-situ FTIR or GC-MS to track halogen retention .

- Theoretical Framework : Link to ligand-metal charge transfer models, as seen in thiazole-based catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.